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Compound of Interest

Compound Name: Psoromic Acid

Cat. No.: B1678306 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Psoromic acid, a naturally occurring lichen metabolite, has demonstrated a promising range of

antimicrobial activities. This guide provides a comprehensive cross-validation of its

antimicrobial spectrum, objectively comparing its performance against established antimicrobial

agents. All quantitative data is supported by detailed experimental protocols for reproducibility

and further investigation.

Executive Summary
Psoromic acid exhibits significant inhibitory effects against a variety of microorganisms,

including bacteria, mycobacteria, and viruses. Notably, it has shown potent activity against oral

pathogens and Mycobacterium tuberculosis. This guide presents available Minimum Inhibitory

Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for psoromic acid and

compares them with standard antimicrobial drugs.

Data Presentation: Antimicrobial Activity of
Psoromic Acid and Comparators
The following tables summarize the quantitative data on the antimicrobial activity of psoromic
acid and its comparators.

Table 1: Antibacterial Activity of Psoromic Acid vs. Standard Antibiotics
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Microorganism
Psoromic Acid MIC
(µg/mL)

Ampicillin MIC
(µg/mL)

Vancomycin MIC
(µg/mL)

Streptococcus

gordonii DL1
11.72[1] 0.5 - 2 1 - 4

Porphyromonas

gingivalis ATCC

33277

5.86[1] - -

Staphylococcus

aureus
Data not available 0.25 - 2 0.5 - 2

Escherichia coli Data not available 2 - 8 -

Table 2: Antimycobacterial Activity of Psoromic Acid vs. Isoniazid

Microorganism Psoromic Acid MIC (µM) Isoniazid MIC (µM)

Mycobacterium tuberculosis (9

strains)
3.2 - 4.1[1] 5.4 - 5.8[1]

Table 3: Antiviral Activity of Psoromic Acid vs. Acyclovir

Virus Psoromic Acid IC50 (µM) Acyclovir IC50 (µM)

Herpes Simplex Virus Type 1

(HSV-1)
1.9[1] 2.6[1]

Herpes Simplex Virus Type 2

(HSV-2)
2.7 2.8

Table 4: Enzyme Inhibitory Activity of Psoromic Acid
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Enzyme
Target
Organism/Virus

Psoromic Acid IC50
(µM)

Standard Inhibitor
IC50 (µM)

HSV-1 DNA

Polymerase

Herpes Simplex Virus

Type 1
0.7[1]

0.9 (Acyclovir

triphosphate)[1]

Uridine-5'-

Diphosphate (UDP)-

Galactopyranose

Mutase (UGM)

Mycobacterium

tuberculosis

85.8% inhibition at

20mM

99.3% inhibition

(UDP)[1]

Arylamine-N-

acetyltransferase

(TBNAT)

Mycobacterium

tuberculosis
8.7[1] 6.2 (Isoniazid)[1]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are

based on established standards to ensure reproducibility.

Broth Microdilution Method for Antibacterial
Susceptibility Testing (CLSI Guidelines)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an

antimicrobial agent against bacteria.

a. Inoculum Preparation:

Bacterial isolates are cultured on appropriate agar plates for 18-24 hours.

A few colonies are suspended in a sterile broth to match the turbidity of a 0.5 McFarland

standard (approximately 1.5 x 10^8 CFU/mL).

The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x

10^5 CFU/mL in the test wells.

b. Test Procedure:
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A serial two-fold dilution of psoromic acid and comparator antibiotics is prepared in a 96-

well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth).

Each well is inoculated with the prepared bacterial suspension.

A growth control well (containing bacteria and broth only) and a sterility control well

(containing broth only) are included.

The plate is incubated at 35-37°C for 16-20 hours.

c. Interpretation of Results: The MIC is defined as the lowest concentration of the antimicrobial

agent that completely inhibits visible growth of the organism.

Antifungal Susceptibility Testing via Broth Microdilution
(CLSI M27-A3 Guidelines)
This method is used to determine the MIC of an antifungal agent against yeast.

a. Inoculum Preparation:

Yeast isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours.

A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard.

The suspension is further diluted in RPMI-1640 medium to a final inoculum size of 0.5-2.5 x

10^3 CFU/mL.

b. Test Procedure:

Serial two-fold dilutions of psoromic acid and comparator antifungal drugs are prepared in a

96-well microtiter plate with RPMI-1640 medium.

Each well is inoculated with the prepared yeast suspension.

A growth control well and a sterility control well are included.

The plate is incubated at 35°C for 24-48 hours.
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c. Interpretation of Results: The MIC is the lowest concentration of the drug that causes a

significant reduction (typically ≥50%) in turbidity compared to the growth control.

Plaque Reduction Assay for Antiviral Activity
This assay determines the concentration of an antiviral agent that inhibits the formation of viral

plaques in a cell culture.

a. Cell Culture and Virus Inoculation:

A monolayer of susceptible host cells (e.g., Vero cells for HSV) is grown in 6-well plates.

The cells are infected with a known titer of the virus for 1-2 hours to allow for viral adsorption.

b. Antiviral Treatment:

After the adsorption period, the virus inoculum is removed, and the cell monolayer is

washed.

An overlay medium (e.g., containing carboxymethyl cellulose or agarose) with serial dilutions

of psoromic acid or the comparator antiviral drug is added to the wells.

c. Plaque Visualization and Counting:

The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

The cell monolayer is then fixed and stained (e.g., with crystal violet) to visualize the

plaques.

The number of plaques in each well is counted.

d. Calculation of IC50: The 50% inhibitory concentration (IC50) is the concentration of the

antiviral agent that reduces the number of plaques by 50% compared to the virus control (no

drug).

Enzyme Inhibition Assays
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a. UDP-Galactopyranose Mutase (UGM) Inhibition Assay: A common method is a fluorescence

polarization-based assay. A fluorescently labeled UDP-galactose probe binds to UGM, resulting

in a high polarization value. Inhibitors that displace the probe cause a decrease in polarization.

The IC50 is determined by measuring the concentration of the inhibitor required to reduce the

polarization signal by 50%.

b. Arylamine N-acetyltransferase (TBNAT) Inhibition Assay: This assay typically involves

incubating the enzyme with its substrates (an arylamine and acetyl-CoA) in the presence and

absence of the inhibitor. The rate of product formation is measured, often by spectrophotometry

or HPLC. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by

50%.

Visualizations
Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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